Azido-PEG10-NHS ester
Description
Evolution and Significance of Heterobifunctional Linkers in Academic Research
The concept of crosslinking biomolecules dates back several decades, with early efforts often employing homobifunctional linkers—molecules with two identical reactive groups. ub.edu While useful, these linkers often led to undesirable outcomes such as polymerization and intramolecular crosslinking. ub.edu The development of heterobifunctional linkers, possessing two different reactive groups, marked a significant leap forward. thermofisher.com This innovation provided researchers with greater control over the conjugation process, enabling the specific and stepwise connection of distinct molecular entities. thermofisher.com
The evolution of these linkers has been driven by the expanding needs of biomedical research, from fundamental protein studies to the development of sophisticated drug delivery systems. ijrpr.comprecisepeg.com The ability to connect a targeting molecule, such as an antibody, to a therapeutic agent or a diagnostic probe with high precision is a testament to the power of heterobifunctional chemistry. bocsci.com
Contextualizing Azido-PEG10-NHS Ester within Bioconjugation Chemistry
This compound is a prime example of a modern heterobifunctional linker designed for maximum efficiency and versatility. ijrpr.com Its two reactive ends each serve a distinct purpose:
NHS Ester: This group readily reacts with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or amine-modified oligonucleotides. broadpharm.combroadpharm.com This reaction forms a stable amide bond, securely anchoring the linker to the first biomolecule. researchgate.net
Azide (B81097) Group: The azide functionality is a key component for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.comprecisepeg.com The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups, respectively. ijrpr.commedchemexpress.com This allows for the attachment of a second molecule of interest with exceptional control.
The polyethylene (B3416737) glycol (PEG) spacer is not merely a passive connector. The 10-unit PEG chain in this compound imparts several beneficial properties to the resulting conjugate. PEG is well-known for its hydrophilicity, which can improve the solubility of hydrophobic molecules in aqueous environments. precisepeg.comchempep.com It is also biocompatible and can reduce the immunogenicity of the conjugated biomolecule. chempep.combiochempeg.com The flexibility and length of the PEG chain can help to minimize steric hindrance between the conjugated molecules, ensuring that they retain their biological activity. precisepeg.comchempep.com
Overview of Key Research Areas and Methodological Impact
The unique properties of this compound have made it a valuable tool in a multitude of research areas. Its ability to facilitate precise bioconjugation has had a significant methodological impact on several fields:
Drug Delivery and Antibody-Drug Conjugates (ADCs): In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. bocsci.combiochempeg.com this compound can be used to attach the drug to the antibody, with the PEG linker enhancing the solubility and stability of the final conjugate. biochempeg.combiochempeg.com
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. medchemexpress.comtargetmol.com this compound serves as a linker to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.com
Surface Modification and Diagnostics: The ability to attach biomolecules to surfaces is crucial for developing biosensors and other diagnostic tools. ijrpr.com this compound can be used to immobilize proteins or other molecules onto a variety of surfaces in a controlled manner. ijrpr.com
Proteomics and Imaging: By linking fluorescent dyes or other reporter molecules to proteins or other biomolecules, researchers can track their localization and interactions within cells and organisms. ijrpr.com The specific and efficient conjugation enabled by this linker is highly advantageous for such applications.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H48N4O14 |
| Molecular Weight | 652.7 g/mol |
| CAS Number | 2801772-86-9 |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO, DCM, DMF, and Water |
| Storage | Recommended at -20°C for long-term storage |
Data sourced from multiple chemical suppliers and databases. broadpharm.commedkoo.comchemscene.com
Structure
2D Structure
Properties
Molecular Formula |
C27H48N4O14 |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H48N4O14/c28-30-29-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-27(34)45-31-25(32)1-2-26(31)33/h1-24H2 |
InChI Key |
XMNPNFSCYDZTJD-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azido-PEG10-NHS ester |
Origin of Product |
United States |
Fundamental Chemical Principles and Reactivity
N-Hydroxysuccinimide (NHS) Ester Acylation Mechanisms
The NHS ester is a highly reactive group that is widely employed for the acylation of primary amines under mild aqueous conditions. thermofisher.comglenresearch.com This reactivity is central to the function of Azido-PEG10-NHS ester, enabling its conjugation to proteins, peptides, and other biomolecules.
The fundamental mechanism of NHS ester acylation involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester. glenresearch.com Primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue, are excellent nucleophiles at physiological pH. thermofisher.com This attack results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct. glenresearch.com This reaction is highly efficient and results in a very stable covalent linkage. glenresearch.com
The reaction between an NHS ester and a primary amine is highly dependent on pH. jyi.orglumiprobe.com The optimal pH range for this reaction is typically between 7.2 and 8.5. thermofisher.comwindows.net Below this range, the primary amine is protonated to form an ammonium (B1175870) ion (-NH3+), which is not nucleophilic and thus unreactive towards the NHS ester. lumiprobe.comwindows.net As the pH increases, the amine becomes deprotonated and more nucleophilic, leading to an increased reaction rate. jyi.org However, at excessively high pH, a competing reaction, hydrolysis of the NHS ester, becomes significant. lumiprobe.com
Interactive Table: Effect of pH on NHS Ester Reaction
| pH Value | Amine Reactivity | NHS Ester Stability | Overall Reaction Efficiency |
| < 7.0 | Low (protonated amine) | High | Low |
| 7.2 - 8.5 | High (deprotonated amine) | Moderate | Optimal |
| > 8.5 | High | Low (increased hydrolysis) | Decreased |
This table illustrates the general trend of pH effects on the acylation reaction. Actual rates are dependent on specific reaction conditions and the pKa of the amine.
A significant consideration when working with NHS esters is their susceptibility to hydrolysis. In aqueous environments, the NHS ester can react with water in a process that competes with the desired aminolysis. thermofisher.comnih.gov This hydrolysis reaction also results in the cleavage of the ester bond, yielding a carboxylic acid and releasing NHS. thermofisher.com The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline. thermofisher.comjyi.org For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com This competing hydrolysis reaction can reduce the efficiency of the desired conjugation and must be carefully managed in experimental design, often by controlling the pH, reaction time, and concentration of reactants. glenresearch.com
Azide (B81097) Functional Group Reactivity in Bioorthogonal Chemistry
The azide group of this compound is a key component for bioorthogonal chemistry, allowing for specific and efficient ligation to a partner molecule containing an alkyne. medchemexpress.com This "click chemistry" approach is characterized by high yields, mild reaction conditions, and a lack of interference with biological functionalities.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. aatbio.com This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. nih.gov The reaction is catalyzed by copper(I) ions, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov The copper(I) catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide. aatbio.comnih.gov CuAAC reactions are known for their high reaction rates, which can be 10^7 to 10^8 times faster than the uncatalyzed reaction, and their compatibility with a wide range of functional groups and aqueous conditions over a broad pH range (4 to 12). organic-chemistry.org
To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govacs.org SPAAC utilizes strained cyclooctynes, which possess significant ring strain that lowers the activation energy for the cycloaddition with azides, thus eliminating the need for a catalyst. magtech.com.cnresearchgate.net
Commonly used cyclooctynes in SPAAC include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). enamine.netbroadpharm.com The reaction of an azide with DBCO or BCN proceeds rapidly under physiological conditions to form a stable triazole linkage. nih.govbroadpharm.com The choice between different cyclooctynes can be influenced by factors such as reaction kinetics and steric hindrance. For instance, the reactivity of azides with sterically non-demanding cyclooctynes like BCN is generally similar for primary, secondary, and tertiary azides. researchgate.netnih.gov However, with more sterically hindered cyclooctynes, the reactivity can be significantly reduced for more substituted azides. nih.gov
Interactive Table: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Alkyne | Terminal Alkyne | Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Reaction Rate | Very high | High, dependent on cyclooctyne structure |
| Biocompatibility | Potential cytotoxicity from copper | Generally considered highly biocompatible |
| Applications | In vitro and in situ labeling | Live cell and in vivo imaging |
Staudinger Ligation and its Derivatives
The Staudinger ligation is a bioorthogonal reaction that allows for the formation of a stable amide bond between a phosphine (B1218219) and an azide. This reaction is highly chemoselective, meaning the azide and phosphine groups react specifically with each other without interfering with other functional groups typically found in biological systems. The reaction proceeds under mild, aqueous conditions, making it well-suited for biological applications.
The mechanism of the Staudinger reaction begins with the nucleophilic attack of a phosphine on the azide, which results in the formation of an iminophosphorane (also known as an aza-ylide) intermediate and the release of nitrogen gas. In the classic Staudinger reduction, this intermediate is then hydrolyzed to produce a primary amine and a phosphine oxide.
However, for the purpose of bioconjugation, the reaction was modified to the Staudinger ligation. In this variation, the phosphine reagent is engineered to contain an electrophilic trap, typically an ester group, positioned in close proximity to the phosphorus atom. This trap intercepts the aza-ylide intermediate through an intramolecular reaction, leading to the formation of a stable amide bond after hydrolysis. A significant advancement in this methodology is the "traceless" Staudinger ligation, which is designed so that the phosphine oxide byproduct is not incorporated into the final ligated product, resulting in a native amide bond. This is achieved by using a phosphinothioester or phosphinoester that, after the initial reaction with the azide, undergoes an S→N or O→N acyl transfer, respectively, to form an amidophosphonium salt which is then hydrolyzed to the final amide product.
The kinetics of the traceless Staudinger ligation have been studied, with the reaction between a phosphinothioester and an azide being the rate-limiting step. For instance, the ligation mediated by (diphenylphosphino)methanethiol (B106550) has a second-order rate constant of 7.7 × 10⁻³ M⁻¹s⁻¹.
Polyethylene (B3416737) Glycol (PEG) Moiety in Conjugation Systems
The polyethylene glycol (PEG) chain is a crucial component of this compound, imparting several beneficial properties to the resulting bioconjugates. PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) glycol units. Its inclusion in bioconjugation strategies, a process known as PEGylation, can significantly enhance the therapeutic and diagnostic potential of biomolecules.
Impact on Steric Hindrance and Biomacromolecular Shielding
The PEG chain is a flexible polymer that is heavily hydrated in aqueous solutions, creating a large hydrodynamic volume. When attached to a biomolecule, this hydrated PEG cloud forms a protective layer that provides significant steric hindrance. This "shielding" effect can mask the surface of the conjugated biomolecule from the surrounding environment.
This steric barrier is a key factor in reducing the immunogenicity and antigenicity of therapeutic proteins by preventing their recognition by the immune system. Furthermore, it can protect the biomolecule from proteolytic degradation by sterically hindering the approach of proteases. The extent of this shielding effect is dependent on the length and density of the PEG chains on the biomolecule's surface.
Synthetic Strategies and Chemical Derivatization of Azido Peg10 Nhs Ester
Scalable Synthesis Approaches for Azido PEG NHS Esters
The scalable synthesis of Azido-PEG-NHS esters is typically achieved through a multi-step process that begins with commercially available, symmetrical PEG diols. mdpi.comresearchgate.net A common and versatile strategy involves the desymmetrization of the PEG molecule by selectively modifying one of the terminal hydroxyl groups. nih.gov
One widely used method is the monotosylation of PEG, where one hydroxyl group is converted to a tosylate. This tosyl group is an excellent leaving group and can be readily substituted with an azide (B81097) group by reaction with sodium azide (NaN₃). mdpi.comresearchgate.net The remaining terminal hydroxyl group on the other end of the PEG chain is then oxidized to a carboxylic acid. Finally, this carboxylic acid is activated by converting it into an N-hydroxysuccinimide (NHS) ester. This activation is typically accomplished using N-hydroxysuccinimide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). ijrpr.combiochempeg.com This sequential approach allows for the large-scale production of the desired heterobifunctional product. researchgate.net
Another scalable method involves the ring-opening polymerization of ethylene (B1197577) oxide using functional initiators that already contain a protected functional group, such as an azide or a precursor to the carboxylic acid. researchgate.net This allows for the direct synthesis of PEGs with a specific functional group at one terminus.
The general synthetic pathway can be summarized as follows:
Mono-activation: A symmetrical PEG-diol is reacted with a reagent like p-toluenesulfonyl chloride (TsCl) under controlled conditions to favor the formation of a mono-tosylated PEG.
Azidation: The mono-tosylated PEG is then reacted with sodium azide to replace the tosyl group, forming an azido-PEG-alcohol. mdpi.com
Oxidation: The remaining alcohol group is oxidized to a carboxylic acid, yielding Azido-PEG-acid.
Esterification: The terminal carboxylic acid is reacted with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent to form the final Azido-PEG-NHS ester. biochempeg.com
Control over PEG Chain Length and Functional Group Density
Precise control over the PEG chain length is critical for the application of these linkers. For discrete PEG (dPEG®) products like Azido-PEG10-NHS ester, the synthesis does not start from a polymerization process, which would yield a mixture of different chain lengths (polydisperse). Instead, it begins with a high-purity, monodisperse oligoethylene glycol raw material that already contains the exact number of repeating ethylene glycol units. vectorlabs.com
Alternative methods for creating monodisperse PEGs include stepwise solid-phase synthesis. nih.gov This technique involves sequentially adding ethylene glycol monomers to a growing chain attached to a solid support, allowing for the construction of a specific chain length before cleavage from the resin. nih.govbeilstein-journals.org This method offers exceptional control over the final molecular weight.
Control over functional group density for a linear molecule like this compound refers to ensuring near-quantitative functionalization at both ends of the PEG chain. The goal is to have one azide group and one NHS ester per molecule. This is achieved through:
Stoichiometric Control: Carefully controlling the molar ratios of reactants during the initial mono-functionalization step to minimize the formation of di-substituted byproducts.
Purification: Utilizing chromatography techniques at intermediate steps to isolate the desired mono-functionalized products.
High-Yield Reactions: Employing efficient and high-yielding reactions for the conversion steps (e.g., azidation and NHS ester formation) to ensure maximum conversion to the desired functional groups. mdpi.comresearchgate.net
The success of these methods typically results in a functionalization efficiency of over 95% at each end of the PEG chain. researchgate.net
Preparation of Customized and Unsymmetrical Architectures
The synthetic principles used for linear this compound can be extended to create a wide variety of customized and unsymmetrical PEG architectures. These advanced structures are designed to meet specific needs in drug delivery, tissue engineering, and diagnostics.
Branched and Multi-Arm Architectures: Instead of a linear PEG diol, the synthesis can start with a multi-arm PEG, which has multiple PEG chains extending from a central core (e.g., pentaerythritol, glycerol). By applying selective protection and deprotection strategies, it is possible to functionalize the arms with different groups. For instance, a 4-arm PEG could be synthesized to have one NHS ester group and three azide groups, or any other desired ratio. creativepegworks.com This allows for the attachment of multiple copies of one type of molecule and a single copy of another.
Brush-Type Architectures: Brush-type polymers consist of a linear backbone with multiple PEG side chains. nih.gov These structures can be synthesized by "grafting-to" (attaching pre-made functionalized PEG chains to a polymer backbone), "grafting-from" (polymerizing ethylene oxide from initiator sites along a backbone), or "grafting-through" (polymerizing macromonomers that contain a PEG chain). nih.gov By using Azido-PEG-NHS ester or similar heterobifunctional PEGs in these processes, complex architectures with high densities of specific functional groups can be achieved.
Unsymmetrical Linkers with Different Functional Groups: The core synthetic route of desymmetrizing a PEG diol is highly versatile. The tosylated or mesylated intermediate can be reacted with various nucleophiles other than azide, such as thiols or secondary amines, to introduce different functionalities. mdpi.comnih.gov This allows for the creation of a diverse library of heterobifunctional PEG linkers tailored for specific conjugation chemistries beyond the azide "click" reaction and amine-reactive NHS ester.
The table below illustrates the versatility in creating different architectures.
| PEG Architecture | Description | Potential Functional Groups |
| Linear | A single, straight PEG chain. | Azide, NHS Ester, Alkyne, Maleimide, Thiol |
| Branched (Y-Shaped) | Two linear PEG chains linked to a single point. | Can have different functionalities on each of the three termini. |
| Multi-Arm (4-Arm) | Four linear PEG chains extending from a central core. | Can have a controlled ratio of different groups (e.g., 2 Azide, 2 NHS). creativepegworks.com |
| Brush Polymer | A central polymer backbone with multiple PEG side chains. nih.gov | High density of functional groups (e.g., azides) on side chains. |
Optimization of Reaction Conditions for Compound Synthesis
The efficiency and yield of Azido-PEG-NHS ester synthesis are highly dependent on the optimization of reaction conditions for each synthetic step. Key parameters include solvent, temperature, pH, and reaction time.
Azidation of Tosyl-PEG: The conversion of a tosylated or mesylated PEG to an azido-PEG is a nucleophilic substitution reaction.
Reagent: Sodium azide (NaN₃) is the most common azide source.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typically used to dissolve both the PEG derivative and the azide salt.
Temperature: The reaction is often heated (e.g., 70-75°C) to ensure a reasonable reaction rate. ijrpr.com
Time: The reaction is monitored until completion, which can take several hours.
Activation of Carboxylic Acid to NHS Ester: This is arguably the most sensitive step in the synthesis, as the NHS ester is susceptible to hydrolysis. windows.net
Coupling Agents: EDC is frequently used as it is water-soluble, and the resulting urea (B33335) byproduct can be easily washed away.
Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), DMF, or acetonitrile (B52724) are required to minimize moisture and prevent premature hydrolysis of the NHS ester. windows.net
pH Control: The reaction of an NHS ester with a primary amine is most efficient at a pH of 7.0-8.0. vectorlabs.comnih.gov However, the initial activation of the carboxylic acid with EDC/NHS can be performed under slightly acidic to neutral conditions. Maintaining the correct pH is crucial; at high pH values, the hydrolysis rate of the NHS ester increases significantly. nih.gov For example, the half-life of an NHS ester can be several hours at pH 7.4 but drops to minutes at pH 9.0. nih.gov
Temperature: The reaction is typically carried out at room temperature, although it may be cooled to 0-5°C initially to control the reaction rate. ijrpr.com
The following table summarizes typical optimized conditions for the key synthetic steps.
| Reaction Step | Reagents | Solvent | Typical Temperature | Key Considerations |
| Tosylation | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane (DCM) | 0°C to Room Temp | Control stoichiometry to favor mono-tosylation. |
| Azidation | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | ~75°C | Ensure complete reaction to avoid impurities. ijrpr.com |
| Oxidation | e.g., Jones reagent, TEMPO | Acetone, DCM | Room Temp | Requires careful workup to isolate the carboxylic acid. |
| NHS Esterification | N-hydroxysuccinimide (NHS), EDC | Anhydrous DMF or DCM | Room Temp | Must be performed in anhydrous conditions to prevent hydrolysis. windows.netnih.gov |
Mechanistic and Kinetic Investigations of Conjugation Reactions
Quantitative Analysis of NHS Ester Reactivity in Protein Labeling
The primary function of the NHS ester group in Azido-PEG10-NHS ester is to react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form stable amide bonds. nih.govbroadpharm.com This aminolysis reaction, however, is in direct competition with the hydrolysis of the NHS ester, which converts the reactive ester into an unreactive carboxylic acid, thereby reducing the efficiency of protein labeling. acs.orgresearchgate.netnih.gov
The rates of both aminolysis and hydrolysis are significantly influenced by pH. The aminolysis reaction is favored at a slightly alkaline pH (typically 7.2 to 8.5), where a significant portion of the primary amines are deprotonated and thus nucleophilic. polyethyleneglycolpeg.comlumiprobe.com Conversely, the rate of hydrolysis also increases with pH. lumiprobe.com For instance, the half-life of hydrolysis for a typical NHS ester can decrease from 4-5 hours at pH 7.0 to just 10 minutes at pH 8.6 at 4°C. lumiprobe.com
Below is a table summarizing typical half-lives for NHS ester hydrolysis at different pH values and a hypothetical comparison of aminolysis and hydrolysis rates based on available literature for similar compounds.
| pH | Temperature (°C) | Half-life of Hydrolysis |
|---|---|---|
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| Reaction | Reactant | Hypothetical Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| Aminolysis | Primary Amine (e.g., Lysine) | 10¹ - 10² |
| Hydrolysis | Water | 10⁻³ - 10⁻² |
The kinetic data presented are based on general NHS ester reactivity and may vary for this compound.
Comparative Studies of Azide (B81097) Reactivity in Various Click Chemistry Formats
The azide moiety of this compound allows for its participation in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.netnih.gov These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments. organic-chemistry.org
CuAAC involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst, leading to the formation of a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is characterized by a very high rate constant, typically in the range of 10 to 10⁴ M⁻¹s⁻¹. nih.gov However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. nih.gov
SPAAC, on the other hand, utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst. nih.govwikipedia.org The rate of SPAAC is highly dependent on the structure and strain of the cyclooctyne. For example, a difluorinated cyclooctyne (DIFO) derivative has been reported to have a second-order rate constant of 7.6 x 10⁻² M⁻¹s⁻¹, which is significantly faster than early generations of copper-free click reactions. nih.gov While generally slower than CuAAC, the biocompatibility of SPAAC makes it highly suitable for in vivo labeling. nih.gov
The reactivity of the azide in this compound is not expected to be significantly altered by the PEG spacer, allowing for efficient conjugation in both CuAAC and SPAAC formats. researchgate.net
Below is a comparative table of the key features of CuAAC and SPAAC.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DIBO, DIFO, DBCO) |
| Catalyst | Copper(I) | None |
| Typical Second-Order Rate Constant | 10 - 10⁴ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) |
| Biocompatibility | Limited by copper cytotoxicity | High |
| Product | 1,4-disubstituted 1,2,3-triazole | Regioisomeric mixture of 1,2,3-triazoles |
Influence of PEG10 Spacer Length on Reaction Efficiency and Product Yield
The PEG10 spacer in this compound, consisting of ten ethylene (B1197577) glycol units, serves multiple purposes. It increases the hydrophilicity and solubility of the crosslinker and the resulting conjugate in aqueous buffers. precisepeg.comchempep.com Furthermore, it provides a flexible spacer arm that can influence the accessibility of the reactive ends to their targets.
The length of the PEG spacer can have a dual effect on reaction kinetics. On one hand, a longer PEG chain can increase the hydrodynamic radius of the molecule, which may lead to steric hindrance and potentially slow down the reaction rate. precisepeg.comnih.gov Studies have suggested that steric effects from a PEG10 chain can slow diffusion-mediated reactions. On the other hand, the flexibility of the PEG spacer can allow the reactive termini to better navigate and access sterically hindered sites on a biomolecule, which could enhance reaction efficiency. nih.gov
In the context of antibody-drug conjugates, the length of the PEG linker has been shown to be a critical parameter influencing both the stability and efficacy of the conjugate. nih.gov While specific quantitative studies comparing the reaction efficiency of NHS esters with varying PEG lengths are limited, the general consensus is that an optimal PEG length exists that balances steric hindrance with improved solubility and accessibility. For many applications, a PEG10 spacer provides a good compromise. purepeg.com Longer PEG chains have been shown to be beneficial in certain in vivo targeting applications by extending circulation time and reducing immunogenicity. dovepress.com
Computational Modeling of this compound Interactions
Computational methods, particularly molecular dynamics (MD) simulations, provide valuable insights into the conformational behavior of this compound and its interactions with biomolecules at an atomic level. nih.govyoutube.com While specific MD simulations for the entire this compound molecule are not extensively documented, studies on similar PEG10-containing molecules and general protein-peptide conjugation can be informative.
Simulations of PEG10 interacting with proteins have shown that the PEG chain is highly flexible and can adopt coiled configurations. This flexibility allows the PEG spacer to penetrate into cavities on the protein surface, with the ether oxygens of the PEG backbone forming hydrogen bonds, often with positively charged residues like lysine and arginine. nih.gov
A molecular dynamics study of a PEG10-containing molecule provided the following simulated parameters, which are likely applicable to the PEG10 spacer of the title compound.
| Simulated Parameter | Value |
|---|---|
| Persistence Length | ~4 Å |
| Contour Length | ~120 Å |
| Dominant Interactions | Hydrogen bonds with Lysine/Arginine residues |
Data from a simulation of a PEG10-containing molecule interacting with a lysosomal membrane protein.
These simulations indicate that the PEG10 spacer's flexibility enables the terminal NHS ester and azide groups to explore a wide conformational space, thereby increasing the probability of a successful reaction with their respective targets. MD simulations can also be used to model the entire conjugation process, from the initial non-covalent binding of the linker to the protein to the formation of the covalent amide bond, providing a detailed understanding of the reaction mechanism. nih.gov
Advanced Research Applications in Chemical Biology and Material Science
Biomacromolecular Functionalization Strategies
The dual-reactive nature of Azido-PEG10-NHS ester makes it a powerful reagent for a variety of biomacromolecular functionalization strategies, enabling the precise introduction of functionalities for downstream applications.
Site-Specific Labeling of Proteins and Peptides
The NHS ester moiety of the linker is highly reactive toward primary amino groups (-NH2) found on the N-terminus of polypeptides and the side chain of lysine (B10760008) residues. windows.net While proteins typically contain multiple lysine residues, leading to potentially non-specific labeling, several strategies can be employed to achieve site-specificity. nih.gov Controlling the reaction pH can favor the modification of the N-terminal alpha-amine over the epsilon-amines of lysine residues due to differences in their pKa values.
For more advanced site-specific modification, innovative chemical biology methods can be used. One such strategy involves the enzymatic or chemical introduction of a unique reactive handle onto the protein of interest. For example, researchers have developed methods to convert NHS esters into chemoselective thioesters that can then specifically label a protein at an N-terminal cysteine residue, a much rarer amino acid than lysine. nih.govresearchgate.net Another powerful approach is the genetic incorporation of an unnatural amino acid containing a unique functional group that is orthogonal to the native amino acids, providing a single, predictable point of modification. nih.gov These strategies allow for the precise attachment of the this compound, converting a specific site on a protein into a platform for subsequent click chemistry applications.
Conjugation to Antibodies and Enzymes for Research Probes
This compound is extensively used to prepare antibodies and enzymes for use as targeted research probes. The process involves a two-step conjugation strategy. First, the antibody or enzyme is treated with the this compound. The NHS ester reacts with accessible primary amines on the protein's surface, covalently attaching the azido-pegylated linker. windows.net The extent of labeling can be controlled by adjusting the molar ratio of the linker to the protein; for instance, a 20-fold molar excess of an Azido-PEG-NHS reagent can result in approximately 4-6 linker molecules per antibody. windows.net
In the second step, a probe molecule containing a compatible click chemistry handle (e.g., a terminal alkyne or a DBCO group) is introduced. This probe can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or another molecule for functional studies. The azide (B81097) group on the linker reacts with the probe via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to form a stable triazole linkage. medchemexpress.com This modular approach allows for the creation of highly specific and functional research tools for a multitude of applications, including immunoassays, fluorescence microscopy, and western blotting.
| Step | Description | Reactants | Key Functional Groups | Outcome |
|---|---|---|---|---|
| 1. Azide Installation | The antibody is functionalized with the this compound linker. | Antibody, this compound | Primary amines (-NH₂) on antibody, NHS ester on linker | Azide-functionalized antibody (Antibody-PEG10-N₃) |
| 2. Probe Conjugation (Click Chemistry) | An alkyne- or DBCO-containing probe is attached to the azide-functionalized antibody. | Azide-functionalized antibody, Alkyne-probe | Azide (-N₃) on antibody linker, Alkyne on probe | Fully functional antibody probe (Antibody-PEG10-Probe) |
Development of Proteolysis-Targeting Chimeras (PROTACs) as Chemical Tools
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com this compound is explicitly described as a PEG-based PROTAC linker used in their synthesis. medchemexpress.com A PROTAC's structure consists of three components: a ligand that binds the target protein, a ligand that recruits an E3 ligase, and a linker that connects them. medchemexpress.com
| PROTAC Component | Function | Role of this compound |
|---|---|---|
| Target Protein Ligand | Binds to the protein of interest destined for degradation. | Can be conjugated to the azide end of the linker via click chemistry (if the ligand is alkyne-modified). |
| Linker | Connects the two ligands and positions them for ternary complex formation. | The this compound itself serves as the linker. |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon). | Can be conjugated to the NHS ester end of the linker (if the ligand has a primary amine). |
Functionalization of Oligonucleotides and Nucleic Acids
The precise modification of oligonucleotides and nucleic acids is crucial for their use as diagnostic probes, therapeutic agents, and tools in molecular biology. This compound can be used to functionalize synthetic oligonucleotides that have been synthesized with a primary amine modification. broadpharm.com Typically, an amine group is introduced at the 5' or 3' terminus of the DNA or RNA strand during solid-phase synthesis.
The NHS ester of the linker reacts specifically with this amine group to form a stable amide bond, thereby attaching the Azido-PEG10 moiety to the oligonucleotide. broadpharm.com This process efficiently converts the amine-modified oligonucleotide into an azide-functionalized one. The resulting azido-oligonucleotide is now ready for conjugation to a wide variety of other molecules—such as fluorescent dyes, quenchers, or proteins—using click chemistry. This method is a cornerstone for constructing complex biomolecular architectures used in applications like DNA-protein conjugation and the development of nucleic acid-based diagnostic assays.
Surface and Interface Engineering
Beyond biomolecular conjugation, this compound is a valuable tool for modifying the surfaces of materials, particularly in the development of advanced biosensors and biocompatible materials.
Modification of Biosensor Surfaces for Enhanced Detection
The performance of biosensors often depends on the effective immobilization of capture molecules (e.g., antibodies, enzymes, or nucleic acids) onto a sensor chip surface while minimizing non-specific binding of other molecules from the sample matrix. This compound provides a robust method for achieving this.
The surface modification process typically begins with a substrate, such as glass or gold, that has been functionalized to present primary amine groups (e.g., through treatment with aminosilane). The NHS ester of the this compound reacts with these surface amines, creating a dense layer of PEG linkers terminating in azide groups. The PEG layer itself serves to repel non-specific protein adsorption, a phenomenon known as "anti-fouling," which reduces background noise and enhances sensor sensitivity. Subsequently, a capture biomolecule that has been modified with an alkyne or DBCO group can be specifically and covalently immobilized onto the surface via click chemistry. This oriented and controlled immobilization strategy often leads to improved performance compared to methods involving random adsorption.
| Step | Procedure | Chemical Reaction | Purpose |
|---|---|---|---|
| 1. Surface Priming | Treating the base surface (e.g., glass, gold) with aminosilane (B1250345). | Silanization | To introduce primary amine (-NH₂) groups on the surface. |
| 2. Linker Attachment | Incubating the amine-functionalized surface with this compound. | Amine-NHS ester reaction | To create a dense, anti-fouling layer of azide-terminated PEG chains. |
| 3. Biomolecule Immobilization | Incubating the azide-functionalized surface with an alkyne-modified capture molecule. | Azide-Alkyne Click Chemistry | To covalently attach the capture molecule in a specific orientation for optimal target binding. |
Functionalization of Microarrays for High-Throughput Screening
The creation of high-density microarrays for screening proteins, peptides, or nucleic acids relies on the efficient and specific immobilization of probes onto a solid surface. This compound is instrumental in preparing these surfaces. The process begins with a substrate, typically glass or silicon, functionalized with primary amines (e.g., aminosilane-coated slides) vectorlabs.com. The NHS ester end of the this compound molecule reacts readily with these surface amines to form a stable covalent amide bond vectorlabs.com. This reaction blankets the surface with a layer of PEG chains terminating in azide groups.
This azide-functionalized surface is then primed for the second step: the immobilization of biomolecules of interest. Probes such as proteins, peptides, or oligonucleotides, which have been chemically modified to contain an alkyne group, can be covalently attached to the surface via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a highly efficient and specific reaction commonly known as "click chemistry" broadpharm.combroadpharm.combroadpharm.com.
| Step | Reagents/Components | Mechanism | Key Advantage |
|---|---|---|---|
| 1. Surface Preparation | Amine-functionalized slide (e.g., aminosilane-coated glass), this compound | NHS ester reacts with surface primary amines to form stable amide bonds. | Creates a uniform, azide-terminated surface. |
| 2. Probe Immobilization | Azide-functionalized surface, Alkyne-modified biomolecule (protein, peptide, etc.) | Azide-alkyne cycloaddition ("click chemistry"). broadpharm.com | Highly specific and efficient covalent attachment of probes. |
| 3. Screening Assay | Immobilized array, Target sample (e.g., cell lysate, serum) | Binding of target molecules to immobilized probes. | PEG linker reduces non-specific binding, improving assay sensitivity. nih.gov |
Development of Biocompatible Functional Coatings and Films
The ability to control the interactions between synthetic materials and biological systems is crucial for medical implants, cell culture platforms, and diagnostic devices. This compound is utilized to create coatings that enhance biocompatibility and introduce specific functionalities. Surfaces covered with polyethylene (B3416737) glycol are known to be protein-repellent, nonimmunogenic, and nonantigenic nih.gov.
The process of creating such a coating involves attaching the this compound to a material's surface via its NHS ester group, which reacts with available primary amines biochempeg.com. This initial step forms a hydrophilic PEG layer that can prevent the non-specific adsorption of proteins, a primary event that often triggers foreign body responses or fouling nih.gov. The result is a bio-inert surface that improves the compatibility of the material with biological environments .
Beyond creating a passive, non-fouling surface, the terminal azide group provides a powerful tool for active functionalization. This azide "handle" allows for the covalent attachment of specific bioactive molecules through click chemistry biochempeg.com. For instance, cell-adhesion peptides (like RGD) can be immobilized to encourage specific cell attachment, or growth factors can be tethered to promote desired cellular responses. This dual-property coating—resisting non-specific interactions while presenting specific biological cues—is essential for advanced tissue engineering scaffolds and sophisticated medical devices . This reagent has also been cited in the development of bio-orthogonally crosslinked hydrogels for applications such as corneal regeneration broadpharm.com.
| Property | Uncoated Surface (Typical) | Surface Coated with this compound |
|---|---|---|
| Protein Adsorption | High / Uncontrolled | Significantly Reduced |
| Biocompatibility | Variable; may elicit immune response | Enhanced; reduced immunogenicity nih.gov |
| Functionality | Passive / Inherent to material | Tunable; allows specific ligand attachment via azide group |
| Application Example | Bare metal implant | Implant coated to promote specific tissue integration while resisting bacterial film formation. |
Nanomaterial Integration and Probe Development
The unique properties of this compound make it an enabling tool for the functionalization of nanomaterials, allowing for their integration into complex biological systems and their use as sophisticated molecular probes.
Surface Functionalization of Nanoparticles for Research Applications
Nanoparticles, such as gold nanoparticles (AuNPs), quantum dots (QDs), and magnetic beads, hold immense promise for diagnostics and therapeutics, but their performance in biological environments is contingent on their surface chemistry nih.govunivie.ac.atresearchgate.net. Raw nanoparticles are often prone to aggregation in high-salt biological buffers and can be quickly cleared by the immune system due to non-specific protein adsorption (opsonization) univie.ac.atrsc.org.
This compound provides a robust solution to these challenges. By reacting the NHS ester with primary amines on the nanoparticle surface, a dense layer of hydrophilic PEG chains can be created nih.gov. This "PEGylation" confers several critical advantages:
Colloidal Stability: The PEG shell prevents the nanoparticles from aggregating in biological media, ensuring they remain monodisperse univie.ac.atrsc.org.
Reduced Non-Specific Binding: The protein-repellent nature of PEG minimizes opsonization, leading to longer circulation times in vivo and lower background signals in vitro nih.govunivie.ac.atnih.gov.
Bio-orthogonal Conjugation: The terminal azide group serves as a stable and specific attachment point for biomolecules nih.govunivie.ac.at. Using click chemistry, targeting ligands (e.g., antibodies, peptides), drugs, or imaging agents can be conjugated to the nanoparticle surface without altering their function univie.ac.atrsc.org.
This strategy has been successfully used to create highly stable, azide-functionalized gold nanoparticles and fluorescent nanodiamond conjugates for targeted imaging and sensing applications broadpharm.comrsc.org.
| Nanoparticle Type | Functionalization Goal | Role of this compound | Resulting Application |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Improve stability and enable targeted biosensing. nih.govunivie.ac.at | Creates a stable PEG shell with a terminal azide for conjugating antibodies or peptides. | Diagnostic sensors, targeted drug delivery. rsc.org |
| Quantum Dots (QDs) | Reduce non-specific binding and enable targeted cellular imaging. nih.govnih.gov | Provides a hydrophilic, biocompatible coating with an azide handle for attaching targeting ligands. | Live-cell imaging, fluorescence resonance energy transfer (FRET) studies. nih.gov |
| Magnetic Beads | Enable specific protein capture directly from cell lysates. nih.govresearchgate.net | NHS ester attaches PEG-azide linker to amine-functionalized beads. | Affinity purification, immunoprecipitation. |
Synthesis of Molecular Probes for Cellular and Subcellular Studies
This compound is a quintessential molecular tool for constructing sophisticated probes to investigate biological processes. Its heterobifunctional nature allows it to serve as a bridge, connecting two different molecular entities with precision and control biochempeg.com.
The synthesis of a molecular probe often follows a modular, two-step strategy:
First Conjugation: The NHS ester is reacted with a primary amine on the first component of the probe. This component could be a fluorescent dye, a biotin affinity tag, or a small molecule drug nih.govcd-bioparticles.net. This reaction creates a new, functionalized intermediate that now possesses an azide group at the terminus of a flexible PEG spacer.
Second Conjugation: The azide-functionalized intermediate is then covalently attached to the second component—which has been modified to bear an alkyne group—via a click chemistry reaction. This second component is often the molecule that directs the probe, such as a protein, antibody, or nanoparticle biochempeg.com.
This approach allows for the assembly of complex molecular architectures that would be difficult to create in a single step. The PEG10 linker ensures that the two conjugated components are sufficiently separated, preserving the function of each part. This methodology is central to creating probes for live-cell imaging, tracking receptor-ligand interactions, and studying dynamic biological events .
Creation of Fluorescent and Affinity-Based Research Reagents
Building on the principles of molecular probe synthesis, this compound is directly applied to the creation of specific classes of reagents essential for modern life sciences research.
Fluorescent Reagents: To create a fluorescently labeled antibody for use in applications like flow cytometry or immunofluorescence, the NHS ester end of the linker is reacted with primary amines (e.g., on lysine residues) of the antibody nih.govwindows.netbio-techne.comresearchgate.net. This process attaches a PEG-azide chain to the protein. A fluorescent dye containing an alkyne group can then be "clicked" onto the azide, resulting in a fluorescently labeled antibody. The hydrophilic PEG spacer helps to improve the solubility of the conjugate and can prevent the fluorophore from being quenched by the bulk of the protein, leading to a brighter signal.
Affinity-Based Reagents: For affinity-based applications like protein purification or Western blotting, a tag such as biotin can be conjugated to a target protein. An amine-containing biotin derivative can be reacted with the NHS ester of this compound, which is then conjugated to the protein of interest. The resulting biotinylated protein can be captured with high specificity by streptavidin-coated surfaces or beads nih.gov. The terminal azide remains available for introducing a secondary function if needed, creating a multifunctional reagent.
| Reagent Type | Component 1 (via NHS Ester) | Component 2 (via Azide) | Function of PEG10 Linker | Research Application |
|---|---|---|---|---|
| Fluorescent Probe | Antibody or Targeting Peptide | Alkyne-Fluorophore | Prevents quenching, improves solubility. | Immunofluorescence, Flow Cytometry, In vivo imaging. nih.gov |
| Affinity Reagent | Target Protein or Antibody | Alkyne-Biotin | Provides spacing and flexibility for efficient binding. | Affinity Purification, Western Blotting, ELISA. |
| Drug-Delivery Conjugate | Targeting Ligand (e.g., Antibody) | Alkyne-Drug Molecule | Enhances solubility and circulation time. cd-bioparticles.net | Targeted therapeutics research. |
Applications in Advanced Material Science
Beyond its extensive use in bioconjugation, this compound is a valuable component in the field of advanced material science, particularly in the synthesis of functional polymers and hydrogels biochempeg.com. Its bifunctional nature allows it to act as a versatile building block for creating materials with tailored properties.
In polymer chemistry, this compound can be used to graft PEG chains onto a polymer backbone. For example, if a polymer contains primary amine groups, the NHS ester can react to attach the PEG-azide moiety as a side chain. This modification can dramatically alter the properties of the original polymer, rendering it more hydrophilic, biocompatible, and resistant to protein fouling. The azide groups introduced along the polymer chain then serve as reactive sites for further functionalization or cross-linking using click chemistry precisepeg.com.
This is particularly relevant in the creation of hydrogels, which are water-swollen polymer networks with numerous biomedical applications. This compound can be used in several ways:
As a Functionalizing Agent: It can be used to modify precursors with azide groups, which are then cross-linked with alkyne-containing molecules to form the hydrogel network.
As a Cross-linker: Multi-arm PEG structures functionalized with both NHS esters and azides can be used to simultaneously link polymer chains and introduce reactive azide sites within the hydrogel matrix creativepegworks.com.
The incorporation of the PEG linker directly into the material's structure imparts flexibility and hydrophilicity, while the azide groups provide a bio-orthogonal handle for covalently tethering drugs, growth factors, or cells within the 3D matrix. This allows for the development of "smart" materials, such as hydrogels for controlled drug release or as scaffolds for tissue engineering broadpharm.com.
| Material Type | Role of this compound | Resulting Property/Capability | Potential Application |
|---|---|---|---|
| Functionalized Polymer Surfaces | Grafting agent to introduce PEG-azide side chains. | Increased hydrophilicity, reduced fouling, provides sites for further conjugation. | Biocompatible coatings for medical devices, biosensor surfaces. |
| Cross-linked Hydrogels | Acts as a precursor functionalizing agent or as part of the cross-linking network. broadpharm.com | Tunable mechanical properties, high water content, bio-orthogonal functionalization sites. | Scaffolds for 3D cell culture, controlled drug release systems. broadpharm.com |
| Dendrimers/Branched Polymers | Functionalization of terminal groups on multi-arm structures. creativepegworks.com | Creates a high density of reactive azide groups on the material's periphery. | High-capacity drug delivery vehicles, multivalent binding platforms. |
Development of PEGylated Biomaterials
The functionalization of surfaces with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern biomaterial design, aimed at enhancing biocompatibility and minimizing non-specific protein adsorption. This compound serves as a heterobifunctional linker uniquely suited for this purpose. Its N-hydroxysuccinimide (NHS) ester terminus readily reacts with primary amine groups that can be introduced onto a variety of material surfaces, including metals, polymers, and silica, through techniques like aminosilane treatment. This reaction forms a stable, covalent amide bond, grafting the PEG linker to the surface. vectorlabs.com
Once anchored, the PEG chain extends from the surface, presenting a terminal azide group. This configuration creates a highly specific and versatile platform for the subsequent attachment of biomolecules. The azide moiety is a key component for bioorthogonal "click chemistry" reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This allows for the covalent immobilization of targeting ligands, peptides (such as RGD sequences for promoting cell adhesion), or therapeutic agents that have been modified with a complementary strained alkyne group, like dibenzocyclooctyne (DBCO). medchemexpress.com This two-step approach—initial surface PEGylation followed by specific biomolecule conjugation—is invaluable for creating precisely engineered biomaterials that can actively engage with biological systems in a controlled manner. ijrpr.com
A notable application is in the development of advanced nanoparticle systems for diagnostics and drug delivery. For instance, gold nanoparticles (AuNPs) can be functionalized using azide-terminated PEG ligands. In one strategy, azide-functionalized PEG-N-heterocyclic carbene (NHC) ligands are used to coat AuNPs. This approach provides exceptional colloidal stability in various biological media. nih.govnih.gov The terminal azide groups on the nanoparticle surface then serve as reactive handles for conjugating targeting molecules or imaging agents via click chemistry, creating a stable and functionalizable platform for biomedical applications. nih.govnih.gov
| Biomaterial Platform | Linker Chemistry | Functionalization Goal | Key Outcome | Reference |
| Amine-Functionalized Surfaces (e.g., silica, polymers) | 1. NHS ester reaction with surface amines. 2. SPAAC click chemistry with DBCO-modified biomolecules. | Covalent attachment of PEG chains to reduce non-specific binding and allow for specific ligand immobilization. | Creation of a biocompatible and bio-interactive surface with precisely controlled functionality. | vectorlabs.comijrpr.com |
| Gold Nanoparticles (AuNPs) | Attachment of azide-terminal PEG-N-heterocyclic carbene (NHC) ligands. | To create a highly stable, PEGylated nanoparticle platform that is readily conjugatable. | Enhanced colloidal stability in biological media and a versatile surface for attaching molecules via click chemistry. | nih.govnih.gov |
Crosslinking Strategies for Hydrogels and Polymer Networks
This compound is an exemplary crosslinking agent for the fabrication of hydrogels and polymer networks due to its dual reactive functionalities that can participate in distinct, orthogonal ligation chemistries. medchemexpress.comcreative-biolabs.com This allows for the formation of well-defined network structures under mild, physiological conditions, which is particularly advantageous for applications involving the encapsulation of sensitive biological materials like cells. researchgate.net
A common crosslinking strategy involves a two-step, sequential process. First, a primary polymer backbone rich in amine groups (e.g., chitosan, gelatin, or poly-L-lysine) is reacted with this compound. The NHS ester groups form stable amide bonds with the polymer's primary amines, resulting in a new polymer decorated with flexible, azide-terminated PEG10 side chains. In the second step, a separate crosslinking polymer containing reactive alkyne groups (e.g., an alkyne-modified hyaluronic acid or a multi-arm PEG functionalized with DBCO) is introduced. The network is formed via the highly efficient and bioorthogonal azide-alkyne cycloaddition reaction, which covalently links the two polymer types together. researchgate.netmdpi.com This method provides excellent control over the hydrogel's physical and chemical properties, as the crosslink density can be tuned by adjusting the stoichiometry of the reactive groups. nih.gov
This dual-chemistry approach enables the creation of hydrogels with tailored properties. The incorporation of the PEG10 spacer enhances the hydrophilicity and biocompatibility of the resulting network, while the choice of polymer backbones dictates the material's degradability and mechanical characteristics. For example, using a naturally derived polymer like collagen as the backbone can introduce sites for enzymatic degradation, creating a biodegradable scaffold suitable for tissue engineering. Research on similar systems has shown that hydrogels formed via azide-alkyne cycloaddition are often biocompatible, support cell proliferation, and can have gelation times of just a few minutes. mdpi.com The mechanical properties, such as stiffness (storage modulus), can be precisely controlled by varying the concentration and arm number of PEG-based crosslinkers. nih.gov
| Crosslinking Strategy | Polymer System Example | Chemistry Involved | Key Hydrogel Properties | Reference |
| Sequential Dual Crosslinking | 1. Amine-rich polymer (e.g., Chitosan) + this compound. 2. Resulting polymer + Alkyne-modified polymer (e.g., DBCO-Hyaluronic Acid). | 1. NHS ester-amine reaction. 2. Strain-promoted azide-alkyne cycloaddition (SPAAC). | Tunable mechanical properties, high biocompatibility, formation under physiological conditions. | researchgate.netmdpi.com |
| Multi-Component Mixing | 1. Amine-containing biopolymer (e.g., Collagen). 2. Multi-arm PEG-NHS crosslinker. | NHS ester-amine reaction. | Rapid in situ gelation, tunable storage modulus and degradation profile based on PEG concentration. | nih.gov |
| Bioorthogonal Gelation | 1. Azide-functionalized polymer (e.g., Azide-PEG). 2. Cyclooctyne-functionalized polymer (e.g., Cyclooctyne-HA). | Strain-promoted azide-alkyne cycloaddition (SPAAC). | Rapid gelation (~5 min), low toxicity, supports cell encapsulation and proliferation. | mdpi.com |
Analytical and Biophysical Characterization of Azido Peg10 Nhs Ester Conjugates
Spectroscopic Techniques for Conjugate Structural Elucidation
Spectroscopic methods are fundamental for probing the structural changes in biomolecules upon conjugation with Azido-PEG10-NHS ester, providing direct evidence of covalent bond formation and functional group modification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of small molecules and their bioconjugates. While full NMR analysis of large biomolecules like proteins can be complex, ¹H NMR is particularly useful for confirming the successful modification of smaller biomolecules or for analyzing the linker itself.
Upon conjugation of this compound to a primary amine on a biomolecule, the N-hydroxysuccinimide (NHS) group is displaced, forming a stable amide bond. This chemical transformation results in distinct changes in the NMR spectrum. Key observable changes include the disappearance of signals corresponding to the protons of the NHS ester group (typically around δ 2.8-2.9 ppm) and the appearance of new signals corresponding to the newly formed amide linkage and the protons of the PEG chain integrated into the biomolecule's structure. ijrpr.comresearchgate.net For instance, the methylene (B1212753) protons adjacent to the azide (B81097) (N₃) and the amide bond will have characteristic chemical shifts.
Table 1: Representative ¹H NMR Chemical Shifts for Azido-PEG-Amide Conjugate
| Protons | Typical Chemical Shift (δ, ppm) | Description |
|---|---|---|
| -CH₂-N₃ | ~3.3-3.4 | Methylene protons adjacent to the terminal azide group. |
| -PEG backbone (-O-CH₂-CH₂-)n | ~3.6-3.7 | Repeating ethylene (B1197577) glycol units of the PEG10 chain. |
| -CO-NH-Biomolecule | ~7.5-8.5 | Amide proton signal, confirming covalent bond formation. |
Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the conjugated biomolecule.
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify functional groups within a molecule by measuring the absorption of infrared radiation. It is a valuable technique for confirming the successful conjugation of this compound.
The key spectral features to monitor are the vibrational bands of the NHS ester, the azide group, and the newly formed amide bond. The spectrum of the starting this compound reagent will show characteristic peaks for the NHS ester (e.g., C=O stretching around 1740-1780 cm⁻¹) and the azide group (N₃ asymmetric stretch, a sharp and strong peak around 2100 cm⁻¹). After conjugation to a biomolecule (like a protein), the NHS ester peaks will disappear, and the intensity of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands of the protein will increase due to the formation of the new amide linkage. researchgate.net However, since proteins inherently possess numerous amide bonds, this increase can sometimes be difficult to distinguish. The persistence of the strong azide peak at ~2100 cm⁻¹ in the purified conjugate is the most definitive evidence of successful modification. researchgate.net
Table 2: Key FTIR Vibrational Frequencies for Conjugation Analysis
| Functional Group | Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Azide (N₃) Asymmetric Stretch | ~2100 | Confirms presence of the azido-PEG linker in the conjugate. |
| NHS Ester Carbonyl (C=O) | ~1740-1780 | Disappearance indicates successful reaction of the NHS ester. |
| Amide I Band (C=O Stretch) | ~1650 | Increase in relative intensity suggests new amide bond formation. |
Chromatographic and Electrophoretic Separation Methods
Separation techniques are essential for assessing the outcome of a conjugation reaction, allowing for the quantification of the desired product, unreacted starting materials, and any byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of bioconjugates. nih.gov Depending on the properties of the biomolecule, different HPLC modes can be employed.
Size-Exclusion HPLC (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a biomolecule, leading to an earlier elution time for the conjugate compared to the smaller, unmodified molecule. waters.com This method is effective for resolving the high molecular weight conjugate from the unreacted protein and low molecular weight excess PEG linker. thermofisher.comchromatographyonline.com
Table 3: Illustrative HPLC Retention Time Data for a Model Protein Conjugation
| Analyte | Method | Typical Retention Time (min) | Observation |
|---|---|---|---|
| Unmodified Protein | RP-HPLC | 15.2 | Baseline reference for the starting material. |
| Azido-PEG10-Conjugate | RP-HPLC | 14.5 | Shift to an earlier retention time due to increased hydrophilicity. |
| Unmodified Protein | SEC-HPLC | 12.8 | Later elution corresponding to a smaller hydrodynamic radius. |
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their approximate molecular mass. nih.gov When a protein is conjugated with one or more this compound molecules, its total molecular weight increases. This results in a noticeable upward shift in the protein's band position on the gel compared to the unmodified protein. researchgate.net
The PEG chain's large hydrodynamic volume can cause the conjugate to migrate slower than expected for its actual molecular weight, leading to a higher apparent molecular weight. nih.gov SDS-PAGE is excellent for visualizing the extent of conjugation; a successful reaction will show a decrease in the intensity of the band corresponding to the unmodified protein and the appearance of new, higher molecular weight bands corresponding to the PEGylated species. The homogeneity of the conjugate can also be assessed; a single, sharp band for the conjugate indicates a uniform product, whereas multiple bands or smears can suggest heterogeneity (i.e., a mixture of species with different numbers of attached PEG linkers).
Table 4: Example SDS-PAGE Results for a 50 kDa Protein Conjugation
| Sample | Actual MW (kDa) | Apparent MW on SDS-PAGE (kDa) | Band Appearance |
|---|---|---|---|
| Unmodified Protein | 50.0 | ~50 | Sharp band |
| Mono-PEG10-Conjugate | 50.65 | ~55-60 | Shifted band, slightly broader |
Mass Spectrometry for Molecular Weight Confirmation of Conjugates
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of the this compound conjugate and determining the precise number of attached linkers (the degree of PEGylation). nih.gov Electrospray ionization (ESI) is a common method used for large biomolecules. enovatia.com
By comparing the mass of the unmodified biomolecule to the mass of the conjugate, the mass difference should correspond to the mass of the attached Azido-PEG10 moiety (the mass of this compound minus the NHS group, which is 538.6 Da). High-resolution mass spectrometry can provide an accurate mass measurement, confirming the identity of the product and distinguishing between species with different numbers of attached linkers. nih.gov For example, if a protein is modified with a single this compound, its mass will increase by approximately 538.6 Da. If two linkers are attached, the mass will increase by 1077.2 Da. This precise data is crucial for confirming the success and stoichiometry of the conjugation reaction. nih.gov
Table 5: Mass Spectrometry Data for a Model Antibody Fragment (Fab, ~50 kDa) Conjugation
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |
|---|---|---|---|
| Unmodified Fab | 50,000.0 | 50,000.5 ± 1 | Mass of the starting biomolecule. |
| Mono-PEG10-Conjugated Fab | 50,538.6 | 50,539.2 ± 1 | Successful conjugation with one linker molecule. |
MALDI-TOF Mass Spectrometry
In a typical MALDI-TOF analysis, the PEGylated protein is co-crystallized with a matrix material, such as sinapic acid. covalx.com A laser pulse irradiates the sample, causing desorption and ionization of the analyte molecules. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio (m/z).
The resulting mass spectrum for a successful conjugation with this compound will show a characteristic shift in the molecular weight of the native biomolecule. The mass of the this compound (molecular weight of 652.7 Da) plus the mass of the biomolecule will be observed. broadpharm.com Because the NHS ester reacts with multiple primary amines on a protein (such as lysine (B10760008) residues and the N-terminus), a population of molecules with varying numbers of attached PEG chains is often produced. windows.netprecisepeg.com This results in a series of peaks in the MALDI-TOF spectrum, where each peak corresponds to the protein molecule with a different number of conjugated PEG linkers (e.g., +1 PEG, +2 PEG, etc.). researchgate.netresearchgate.net This allows for the determination of the degree of PEGylation. researchgate.net The presence of any remaining unconjugated protein can also be detected. researchgate.netresearchgate.net
Table 1: Representative MALDI-TOF-MS Data for a Model Protein (25 kDa) Before and After Conjugation with this compound
| Species | Observed Mass (Da) | Interpretation |
| Native Protein | 25,000 | Unconjugated protein |
| Protein + 1 PEG | 25,653 | Protein with one this compound molecule attached |
| Protein + 2 PEG | 26,306 | Protein with two this compound molecules attached |
| Protein + 3 PEG | 26,959 | Protein with three this compound molecules attached |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is another key technique for characterizing bioconjugates, offering advantages in resolution and mass accuracy compared to MALDI-TOF. acs.org In ESI-MS, the sample is introduced as a liquid, and ionization occurs by applying a high voltage to create an aerosol of charged droplets. utoronto.ca As the solvent evaporates, a series of multiply-charged ions of the analyte are produced. acs.orgutoronto.ca This allows for the analysis of very large molecules on mass spectrometers with a limited m/z range. acs.org
ESI-MS is particularly well-suited for analyzing the complex mixtures that can result from PEGylation reactions. enovatia.com The high resolution can help distinguish between different PEGylated species, even when their mass differences are small. acs.org A significant advantage of ESI-MS is its compatibility with liquid chromatography (LC), creating a powerful LC-MS workflow. researchgate.netenovatia.com This allows for the separation of different conjugated forms (e.g., positional isomers or species with different numbers of PEG chains) before they enter the mass spectrometer, simplifying the resulting spectra and providing more detailed characterization. researchgate.netnih.gov
The data produced by ESI-MS is an envelope of peaks with different charge states for each species. Deconvolution algorithms are then used to process this data and calculate the zero-charge mass of each component in the sample, providing a precise molecular weight for the native and PEGylated forms. enovatia.com
Table 2: Deconvoluted ESI-MS Data for an Antibody Fragment (Fab, ~48 kDa) Conjugated with this compound
| Species | Calculated Mass (Da) | Relative Abundance (%) |
| Unconjugated Fab | 48,000 | 15 |
| Fab + 1 PEG | 48,653 | 45 |
| Fab + 2 PEG | 49,306 | 30 |
| Fab + 3 PEG | 49,959 | 10 |
Functional Assays for Biological Activity Retention of Conjugates
While analytical techniques confirm the structural characteristics of the this compound conjugate, functional assays are critical to ensure that the modification has not compromised the biological activity of the parent molecule. The attachment of PEG chains can sometimes sterically hinder the active sites or binding interfaces of proteins, potentially reducing their efficacy. researchgate.net Therefore, it is essential to evaluate the functional integrity of the conjugate.
Enzyme Activity Assays of PEGylated Enzymes
When an enzyme is conjugated with this compound, it is crucial to determine how the modification affects its catalytic function. This is typically achieved by measuring the enzyme's kinetic parameters, such as the Michaelis-Menten constant (KM) and the catalytic turnover rate (kcat). nih.gov
KM represents the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the enzyme's affinity for its substrate. An increase in KM after PEGylation suggests a decreased affinity. The kcat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the enzyme's catalytic efficiency. nih.gov
These parameters are determined by measuring the initial reaction rates at various substrate concentrations while keeping the enzyme concentration constant. nih.gov A comparison of the kinetic parameters of the native enzyme with those of the PEGylated conjugate reveals the impact of the modification on its function. While some loss of activity may be acceptable in exchange for improved stability or pharmacokinetic properties, significant reductions can render the conjugate therapeutically unviable. researchgate.netnih.gov
Table 3: Kinetic Parameters of a Model Hydrolase Before and After PEGylation
| Enzyme Form | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Native Hydrolase | 0.15 | 50 | 3.33 x 10⁵ |
| PEGylated Hydrolase | 0.25 | 42 | 1.68 x 10⁵ |
Binding Affinity Measurements of Conjugated Ligands
For biomolecules whose function is based on binding to a target (e.g., antibodies, receptor ligands, or peptides), it is essential to measure how conjugation with this compound affects their binding affinity. A significant decrease in affinity could compromise the molecule's ability to engage its target in a biological system. nih.gov
Several techniques can be used to quantify binding affinity, including Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI). These methods measure the interaction between the conjugated ligand and its immobilized binding partner to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD), calculated as kd/ka, is a direct measure of binding affinity, with a lower KD value indicating a stronger interaction.
For example, a cellular binding assay can determine how well a PEGylated ligand binds to its receptor on the cell surface compared to the unmodified version. nih.gov Comparing the KD values of the native and PEGylated molecules provides a quantitative assessment of the impact of PEGylation on the molecule's primary biological function. acs.org
Table 4: Binding Affinity Data for a Recombinant Protein Ligand Conjugated with this compound
| Ligand | Target Receptor | KD (nM) | Interpretation |
| Native Protein | Receptor X | 5.2 | High affinity |
| PEGylated Protein | Receptor X | 12.5 | Moderate reduction in affinity post-conjugation |
Challenges and Future Directions in Azido Peg10 Nhs Ester Research
Addressing Reaction Selectivity in Complex Biological Milieus
The NHS ester moiety of Azido-PEG10-NHS ester is designed to react with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. While this reaction is generally efficient, the complex environment of a biological milieu, replete with a multitude of nucleophiles, presents a significant challenge to reaction selectivity.
In complex biological samples, NHS esters can exhibit off-target reactions with other nucleophilic residues like serine, threonine, and tyrosine, although the resulting linkages are generally less stable than the amide bond formed with primary amines. The local microenvironment, including pH and solvent accessibility, can influence the reactivity of these alternative sites. This lack of absolute specificity can lead to a heterogeneous population of conjugates, complicating downstream analysis and potentially impacting the biological activity of the labeled molecule.
Future research must focus on strategies to enhance the selectivity of the NHS ester reaction. This could involve the development of novel protecting groups that are removed only under specific physiological conditions present at the target site, or the engineering of the local microenvironment of the target protein to favor reaction at a specific amine.
Strategies to Mitigate NHS Ester Hydrolysis in Aqueous Systems
A primary limitation of NHS esters, including the one present in this compound, is their susceptibility to hydrolysis in aqueous environments. The ester linkage is prone to cleavage by water, a reaction that competes with the desired amidation reaction. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.
Several strategies are being explored to mitigate this issue. Performing the conjugation reaction at a slightly lower pH (around 7.0-7.5) can favor the aminolysis reaction over hydrolysis, although this may also slow down the desired reaction rate. Another approach is to increase the concentration of the amine-containing biomolecule to outcompete the water molecules for reaction with the NHS ester. The development of more hydrolysis-resistant activated esters, such as sulfo-NHS esters, which increase the water solubility and stability of the reagent, is also a promising avenue.
| Factor | Effect on NHS Ester Hydrolysis | Mitigation Strategy |
| pH | Higher pH increases the rate of hydrolysis. | Optimize reaction pH (typically 7.2-8.5). |
| Temperature | Higher temperatures can accelerate hydrolysis. | Perform reactions at room temperature or 4°C. |
| Buffer Composition | Amine-containing buffers (e.g., Tris) compete with the target amine. | Use non-nucleophilic buffers like phosphate, borate, or bicarbonate. |
| Reagent Concentration | Lower concentrations can lead to a lower ratio of aminolysis to hydrolysis. | Use a sufficient excess of the NHS ester. |
Advanced Linker Design for Enhanced Conjugation Efficiency and Stability
Future advancements in linker design for molecules like this compound will focus on several key areas:
Modulating Hydrophilicity: While the PEG10 chain offers hydrophilicity, for highly hydrophobic payloads, longer or branched PEG chains may be necessary to maintain solubility and prevent aggregation.
Incorporating Cleavable Moieties: For applications such as drug delivery, incorporating cleavable elements within the linker that are sensitive to the tumor microenvironment (e.g., pH-sensitive or enzyme-labile bonds) can enable controlled release of a payload.
Enhancing Stability: The stability of the linker in circulation is crucial to prevent premature release of conjugated molecules. Research into more robust linker chemistries is ongoing.
Structural Modifications: The architecture of the linker can be manipulated to control the distance and spatial orientation between the conjugated molecules, which can be critical for applications like FRET (Förster Resonance Energy Transfer) or the development of bifunctional molecules.
Exploration of Novel Bioorthogonal Reactions for Azide (B81097) Chemistry
The azide group of this compound is a versatile handle for bioorthogonal chemistry, most commonly participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions are highly efficient and specific.
However, the field of bioorthogonal chemistry is continuously evolving, with the development of new reactions that offer distinct advantages. Future research will likely explore the use of this compound in conjunction with these novel bioorthogonal reactions:
Staudinger Ligation: An alternative to click chemistry, the Staudinger ligation involves the reaction of an azide with a phosphine (B1218219). While generally slower than CuAAC, it does not require a cytotoxic copper catalyst, making it suitable for live-cell applications.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: These reactions between a tetrazine and a strained alkene or alkyne are extremely fast and have been successfully used for in vivo imaging. Modifying the azide of this compound to a strained alkyne would open up possibilities for IEDDA chemistry.
Photo-Click Chemistry: Light-induced bioorthogonal reactions offer spatiotemporal control over the conjugation process, allowing for precise labeling in specific locations and at specific times.
| Bioorthogonal Reaction | Reactant with Azide | Key Advantages | Potential Limitations |
| CuAAC | Terminal Alkyne | High efficiency, fast kinetics. | Requires cytotoxic copper catalyst. |
| SPAAC | Strained Alkyne (e.g., cyclooctyne) | Catalyst-free, suitable for live cells. | Slower kinetics than CuAAC, potential for side reactions of the strained alkyne. |
| Staudinger Ligation | Phosphine | Catalyst-free. | Slower reaction rates. |
| IEDDA | Tetrazine (requires modification of the azide) | Extremely fast kinetics, bioorthogonal. | Requires modification of the azide moiety. |
Integration with Automation and High-Throughput Screening Platforms
The development of novel bioconjugates and their applications in areas like drug discovery and diagnostics often requires the screening of large libraries of molecules. Manual conjugation and screening processes are time-consuming, labor-intensive, and prone to variability.
Integrating the use of this compound into automated, high-throughput screening (HTS) platforms is a critical future direction. This involves the use of liquid handling robots for precise reagent dispensing, automated purification steps, and high-throughput analytical techniques for characterization of the conjugates.
Such platforms can significantly accelerate the optimization of conjugation conditions, the screening of antibody-drug conjugate (ADC) candidates, and the development of diagnostic assays. The ability to rapidly and reproducibly generate and test a large number of conjugates will be essential for unlocking the full potential of this compound in various research and therapeutic applications.
Prospects for Rational Design of Multi-Functional Research Tools
The bifunctional nature of this compound is a stepping stone towards the creation of more complex, multi-functional research tools. The rational design of linkers with multiple, orthogonal reactive groups will enable the construction of sophisticated molecular architectures.
For example, a trifunctional linker could be designed to conjugate to a protein via an NHS ester, attach a fluorescent reporter via azide-alkyne click chemistry, and immobilize the entire complex onto a surface using a third reactive group. This would allow for the creation of advanced biosensors and multiplexed diagnostic platforms.
Furthermore, computational modeling and "linker engineering" can be employed to rationally design linkers that control the spatial arrangement of different functional domains, thereby optimizing the performance of multi-functional proteins and other biomolecular constructs. The ability to precisely control the architecture and functionality of bioconjugates will open up new avenues for research in areas such as targeted drug delivery, in vivo imaging, and fundamental studies of biological processes.
Q & A
Q. What is the role of Azido-PEG10-NHS ester in bioconjugation strategies?
this compound is a heterobifunctional linker enabling two-step conjugation:
- The NHS ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.
- The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted "click chemistry" for site-specific labeling . Methodological Tip: Optimize reaction pH (8–9 for NHS-amine coupling) and use inert atmospheres to prevent hydrolysis of the NHS ester.
Q. How should this compound be stored and handled to ensure stability?
- Store desiccated at –20°C to prevent hydrolysis of the NHS ester.
- Avoid prolonged exposure to moisture, heat, or light.
- Use anhydrous solvents (e.g., DMSO, DMF) for dissolution, and aliquot to minimize freeze-thaw cycles . Safety Note: Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
Q. What analytical techniques validate successful conjugation with this compound?
- MALDI-TOF/MS or SDS-PAGE to confirm molecular weight shifts in modified proteins.
- UV-Vis spectroscopy (if using dye-labeled alkynes) or HPLC to quantify reaction efficiency .
Advanced Research Questions
Q. How does PEG chain length (e.g., PEG10 vs. PEG4) influence bioconjugate performance?
- Solubility: Longer PEG chains (e.g., PEG10) enhance aqueous solubility of hydrophobic payloads.
- Steric Effects: Shorter PEGs (e.g., PEG4) minimize steric hindrance in dense biomolecular assemblies. Experimental Design: Compare linker lengths in model systems (e.g., antibody-drug conjugates) using Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) to assess binding efficiency .
Q. How to resolve contradictions in reported molecular weights of PEG-NHS esters (e.g., PEG8 discrepancies)?
Discrepancies may arise from:
- Batch variability in PEG polydispersity.
- Analytical Methods: MALDI-TOF (monodisperse PEGs) vs. gel permeation chromatography (polydisperse). Solution: Verify synthesis protocols (e.g., monodisperse vs. polydisperse PEGs) and characterize batches via NMR or HPLC-MS .
Q. What strategies mitigate low conjugation efficiency in complex biological systems?
- Optimize stoichiometry: Use a 5–10× molar excess of this compound relative to target amines.
- Quench unreacted NHS esters with glycine or Tris buffer.
- For intracellular applications, employ Cu-free click chemistry (e.g., DBCO-alkyne) to avoid copper toxicity .
Q. How to analyze stability of this compound under physiological conditions?
- Accelerated Degradation Studies: Incubate in PBS (pH 7.4, 37°C) and monitor hydrolysis via HPLC or LC-MS .
- Competitive Assays: Compare reaction kinetics with fresh vs. aged reagents using fluorogenic alkyne probes .
Data Contradiction and Reproducibility
Q. Why do some studies report conflicting cytotoxicity results for PEGylated conjugates?
- PEG Immunogenicity: Anti-PEG antibodies in biological systems may alter pharmacokinetics.
- Batch-Specific Impurities: Trace solvents (e.g., DCM) or unreacted intermediates in commercial batches. Mitigation: Include PEG-negative controls and source reagents from suppliers with stringent QC (e.g., ≥98% purity by HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
